molecular formula C22H23N3O4S3 B13919291 Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate CAS No. 338424-39-8

Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate

Cat. No.: B13919291
CAS No.: 338424-39-8
M. Wt: 489.6 g/mol
InChI Key: MOQODJIDYYBOKK-UHFFFAOYSA-N
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Description

5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl involves multiple steps. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction typically requires a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, is common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and other downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl is unique due to its complex structure, which combines multiple heterocyclic rings. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

338424-39-8

Molecular Formula

C22H23N3O4S3

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H23N3O4S3/c1-4-29-22(28)16-11(2)18(12(3)26)32-21(16)25-15(27)9-30-19-17-13-7-5-6-8-14(13)31-20(17)24-10-23-19/h10H,4-9H2,1-3H3,(H,25,27)

InChI Key

MOQODJIDYYBOKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

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